![molecular formula C16H16FNO3 B2864902 2-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide CAS No. 2319803-93-3](/img/structure/B2864902.png)
2-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
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Overview
Description
This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a benzofuran ring (a fused ring system consisting of a benzene ring and a furan ring), a benzamide group (consisting of a benzene ring attached to an amide group), and fluoro and hydroxy substituents .Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis. The presence of the fluoro and hydroxy groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar amide group and the hydroxy group could enhance its solubility in polar solvents .Scientific Research Applications
Development of Radiolabeled Compounds
Researchers have synthesized fluorinated derivatives of specific compounds for use as radiolabeled agents in medical imaging. For example, the development of fluorine-18-labeled 5-HT1A antagonists, which are derivatives using various acids, highlights the potential of fluorinated compounds in creating imaging agents for positron emission tomography (PET) to study serotonin receptors in the brain (Lang et al., 1999). Similarly, fluorine-18-labeled benzamide analogues have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors with PET, showcasing the utility of fluorinated compounds in cancer research (Tu et al., 2007).
Synthesis of Medical Compounds
The synthesis of novel compounds for medical applications often involves the use of fluorinated benzamides. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, illustrates the role of such compounds in developing drugs for osteoarthritis (Owton et al., 1995). Furthermore, N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and their cytotoxic effects on breast cancer cell lines studied, indicating the application of fluorinated benzamides in creating potential cancer therapies (Kelly et al., 2007).
Antitumor Activity and Biological Evaluation
Fluorinated 2-aryl-benzothiazoles, structurally similar to the compound , have been researched for their potent and selective antitumor properties. Studies focus on their bioactivation by human cytochrome P450 enzymes, offering insights into their mechanism of action and potential therapeutic applications in cancer treatment (Wang & Guengerich, 2012).
Synthesis of Imaging Agents for Alzheimer's Disease
Research has also explored the synthesis of fluorobenzothiazole derivatives as potential imaging agents for amyloid plaques in Alzheimer's disease. These compounds aim to improve diagnostic tools for neurodegenerative diseases by enabling the visualization of disease-specific biomarkers in the brain (Berndt et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c17-13-5-2-1-4-11(13)15(19)18-10-16(20)8-3-6-14-12(16)7-9-21-14/h1-2,4-5,7,9,20H,3,6,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKYBLIRCHRTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide |
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